A Comprehensive Technical Guide to 4-(Chlorosulfonyl)benzamide: A Keystone Reagent in Medicinal Chemistry
A Comprehensive Technical Guide to 4-(Chlorosulfonyl)benzamide: A Keystone Reagent in Medicinal Chemistry
This guide provides an in-depth exploration of 4-(chlorosulfonyl)benzamide, a bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, applications, and the critical safety protocols required for its handling. Our focus will be on the practical application and mechanistic understanding necessary for leveraging this compound's unique reactivity in the synthesis of novel bioactive molecules.
Compound Identification and Physicochemical Properties
4-(Chlorosulfonyl)benzamide, also known by its synonym 4-(aminocarbonyl)benzenesulfonyl chloride, is a solid organic compound.[1][2] Its unique structure, featuring both a reactive sulfonyl chloride and a stable benzamide moiety, makes it a valuable building block in synthetic chemistry.
Table 1: Physicochemical Properties of 4-(Chlorosulfonyl)benzamide
| Property | Value | Source(s) |
| CAS Number | 885526-86-3 | [1][2][3][4] |
| Molecular Formula | C₇H₆ClNO₃S | [1][3] |
| Molecular Weight | 219.65 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | YWMSSKBMOFPBDM-UHFFFAOYSA-N | [1] |
| Storage Temperature | Room Temperature | [1] |
Below is a diagram illustrating the chemical structure of 4-(Chlorosulfonyl)benzamide.
Caption: Chemical structure of 4-(Chlorosulfonyl)benzamide.
Synthesis and Mechanistic Insights
The proposed mechanism involves the electrophilic aromatic substitution of benzamide with chlorosulfonic acid. The benzamide, being moderately activated towards electrophilic substitution, reacts with the strong electrophile generated from chlorosulfonic acid. The amide group directs the substitution to the para position due to steric hindrance at the ortho positions and electronic effects.
Key Applications in Research and Drug Development
The primary utility of 4-(chlorosulfonyl)benzamide lies in its role as a precursor for the synthesis of a diverse array of sulfonamide derivatives. The high reactivity of the chlorosulfonyl group allows for facile nucleophilic attack by primary and secondary amines, leading to the formation of stable sulfonamide linkages.[6] This reaction is a cornerstone in the development of various therapeutic agents.
Sulfonamides are a critical class of compounds in drug discovery, exhibiting a wide range of biological activities, including:
-
Antimicrobial agents : Sulfonamides can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[6]
-
Anticancer agents : Certain sulfonamide derivatives are known to inhibit carbonic anhydrase isoforms, such as CA IX, which is implicated in tumorigenesis.[6]
-
Anti-inflammatory and diuretic agents : The sulfonamide moiety is present in several drugs with these therapeutic effects.[6]
The benzamide portion of the molecule provides a stable scaffold that can be further functionalized or can participate in crucial binding interactions with biological targets. Recent research has highlighted the development of novel benzenesulfonamides carrying a benzamide moiety as potent inhibitors of carbonic anhydrase and acetylcholinesterase.[7] Furthermore, N-(heterocyclylphenyl)benzenesulfonamides have been synthesized and shown to inhibit Wnt-dependent transcription in cancer cells.[8]
Experimental Protocols: Synthesis of N-Substituted-4-carbamoylbenzenesulfonamides
The following is a generalized, yet detailed protocol for the synthesis of a sulfonamide derivative from 4-(chlorosulfonyl)benzamide and a generic primary amine. This protocol is based on standard methodologies for sulfonamide synthesis.[6]
Materials:
-
4-(Chlorosulfonyl)benzamide
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane.
-
Cooling : Chill the reaction mixture in an ice bath to 0 °C with continuous stirring.
-
Addition of Sulfonyl Chloride : Slowly add a solution of 4-(chlorosulfonyl)benzamide (1.05 equivalents) in dichloromethane to the cooled amine solution. The slow addition is crucial to control the exothermic reaction.
-
Reaction : After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up :
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification :
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
The following diagram illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis and purification of N-substituted-4-carbamoylbenzenesulfonamides.
Safety, Handling, and Storage
4-(Chlorosulfonyl)benzamide is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification:
-
Signal Word: Danger.[1]
-
Hazard Statements:
Table 2: GHS Pictograms for 4-(Chlorosulfonyl)benzamide
| Pictogram | Hazard |
| Corrosive[1] |
Handling and Personal Protective Equipment (PPE):
-
This product should only be handled by, or under the close supervision of, individuals qualified in handling and using potentially hazardous chemicals.[4]
-
Wear suitable personal protective equipment, including:
First Aid Measures:
-
Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers.[4]
-
Inhalation: Remove to fresh air.[4]
-
Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes.[4]
-
In all cases of exposure, seek immediate medical attention.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area in tightly closed containers.[4] It is recommended to store at room temperature.[1]
Spectroscopic Characterization
The structural confirmation of 4-(chlorosulfonyl)benzamide and its derivatives would be achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons in the para-substituted benzene ring, typically as two doublets. The protons of the amide group would appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display distinct signals for the four unique carbons in the aromatic ring, as well as the carbonyl carbon of the benzamide.
-
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amide, the C=O stretch of the amide, and the S=O stretches of the sulfonyl chloride.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.
Conclusion
4-(Chlorosulfonyl)benzamide is a versatile and highly valuable reagent in the field of medicinal chemistry. Its bifunctional nature allows for the straightforward synthesis of a wide range of sulfonamide derivatives, a class of compounds with proven therapeutic importance. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. The synthetic protocols and safety information provided in this guide serve as a foundational resource for researchers aiming to incorporate this key building block into their drug discovery and development programs.
References
- Sigma-Aldrich. 4-(Chlorosulfonyl)benzamide | 885526-86-3.
- BenchChem. Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
- ChemicalBook. 4-(Chlorosulfonyl)benzamide | 885526-86-3.
- Chemchart. 4-(chlorosulfonyl)benzamide (885526-86-3).
- Chemsrc. 4-(Chlorosulfonyl)benzamide | CAS#:885526-86-3.
- Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
- National Center for Biotechnology Information. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability.
- National Center for Biotechnology Information. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
Sources
- 1. 4-(Chlorosulfonyl)benzamide | 885526-86-3 [sigmaaldrich.com]
- 2. 4-(chlorosulfonyl)benzamide (885526-86-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 4-(Chlorosulfonyl)benzamide | 885526-86-3 [chemicalbook.com]
- 4. 4-(Chlorosulfonyl)benzamide | CAS#:885526-86-3 | Chemsrc [chemsrc.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
